N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide
Overview
Description
N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide is a useful research compound. Its molecular formula is C11H8ClFN2O2 and its molecular weight is 254.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gastrokinetic Activity
Research on benzamide derivatives, including those similar in structure to N-(4-chloro-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide, has shown significant gastrokinetic activity. These compounds were evaluated for their effects on gastric emptying in rats, demonstrating potent in vivo activity. This suggests potential applications in treatments aimed at enhancing gastrointestinal motility (Kato et al., 1992).
Antipsychotic Potential
A series of benzamides, which share structural features with this compound, was synthesized and evaluated for antipsychotic properties. Compounds in this series exhibited potent activities against dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, suggesting their potential use as multireceptor antipsychotics. This indicates possible applications in the development of new treatments for psychiatric disorders (Yang et al., 2016).
Ectoparasiticide Activity
Isoxazoline amide benzoxaboroles, structurally related to this compound, have been optimized for ectoparasiticide activity against ticks and fleas. An identified molecule from this research demonstrated high therapeutic effectiveness and residual efficacy in dogs, suggesting potential applications in veterinary medicine for controlling ectoparasites (Zhang et al., 2016).
Synthesis and Characterization
The synthesis and analytical characterization of compounds similar to this compound have been reported, providing insights into their chemical properties. This research contributes to the understanding of these compounds' structural and chemical characteristics, which is essential for further pharmaceutical applications (McLaughlin et al., 2016).
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6-9(12)11(17-15-6)14-10(16)7-2-4-8(13)5-3-7/h2-5H,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKFHQJSXHACJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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